rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5
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Overview
Description
“rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5” is a 3-monochloropropane-1,2-diol (3-MCPD) ester . It has been found as a contaminant in edible olive oils, with the lowest and highest concentrations in extra virgin and olive pomace oils, respectively . It has also been found in cottonseed and palm oils, as well as in shortening . It induces renal tubular necrosis and a decrease in spermatids, but no gross pathological changes, in mice .
Molecular Structure Analysis
The molecular formula of “this compound” is C35H67ClO4 . The molecular weight is 592.3 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 592.3 g/mol, a XLogP3-AA of 15.3, and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 34 rotatable bonds .Scientific Research Applications
Analytical Methodologies in Food Contaminant Detection
- Application in Gas Chromatography-Mass Spectrometry (GC-MS/MS): Rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is used as an internal standard in the quantification of fatty acid esters of 2-Chloro-1,3-propandiol (2-MCPD), 3-Chloro-1,2-propanediol (3-MCPD), and glycidol in oil samples via GC-MS/MS. This method addresses concerns regarding the toxicity of these contaminants in food, particularly in refined oils (Le Thanh et al., 2019).
Contributions to Chemical Spectroscopy
- NMR Spectroscopy of Phosphonolipids: 1H and 13C NMR spectroscopy of rac-2,3-bis(palmitoyloxy)propyl(2-trimethylarsonioethyl)phosphonate, which includes structural components similar to this compound, provides insights into the shifts and interactions of atoms in arsenic-containing phosphonolipids (Amato et al., 1990).
Insights into Chemical Reactions and Synthesis
In Situ Spectroscopic Studies of Metallacyclopentanes Formation
Research involving spectroscopic methods like NMR and UV/Vis measurements provides insights into the formation of metallacyclopentanes from metallacyclopropenes, contributing to the understanding of complex chemical reactions (Beweries et al., 2009).
Polymer Synthesis with Nickel(II) Complexes
Studies involving unsymmetrical complexes of nickel(II) and their activation by methylaluminoxane for ethylene polymerization, which may involve molecular structures similar to this compound, enhance our understanding of the synthesis of polymers with bimodal molecular weight distributions (Zou et al., 2007).
Synthesis and Characterization of Zirconium Bisamides
The synthesis and characterization of compounds like rac-ethylene-1,2-bis(η5-4,5,6,7-tetrahydro-1-indenyl)zirconium bisamides offer important insights into the field of organometallic chemistry and the potential for new catalytic processes (Wartchow & Doye, 1998).
Ethylene Homopolymerization with Zirconocene Catalysts
Research into the homopolymerization of ethylene in the presence of zirconocene catalysts, which may have structural similarities with this compound, contributes to the development of new materials with specific properties (Izzo et al., 1999).
Biological Studies and Toxicology
Cytotoxicity Studies
Research on the toxicity of related compounds, like 3-MCPD mono- and di-palmitic esters, in animal models provides critical information on the biological effects and safety of these compounds (Liu et al., 2012).
Immunological Impact Studies
Investigations into the effects of 3-chloro-1,2-propanediol fatty acid esters on the immune system, specifically T lymphocyte activation, enhance our understanding of how these compounds, structurally related to this compound, may impact human health (Huang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(3-chloro-2-(1,2-13C2)hexadecanoyloxy(213C)propyl) (1,2-13C2)hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i29+1,30+1,33+1,34+1,35+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVGSHNINWHB-GTQNAZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13C](=O)OC[13CH](CCl)O[13C](=O)[13CH2]CCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747185 |
Source
|
Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-94-0 |
Source
|
Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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